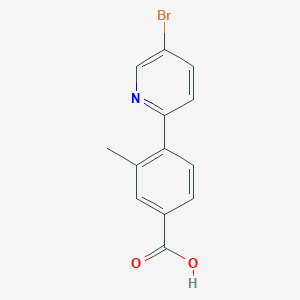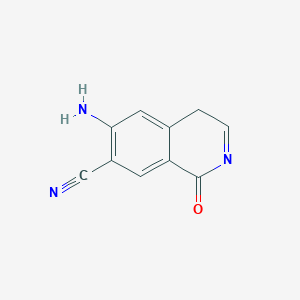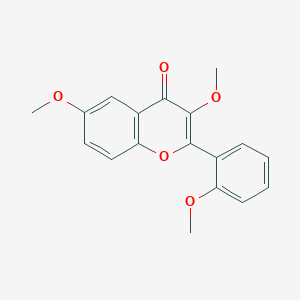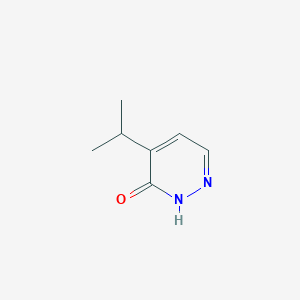
4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid is a chemical compound characterized by its bromopyridine and benzoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid typically involves the bromination of pyridine derivatives followed by a series of organic reactions to introduce the benzoic acid moiety. One common synthetic route is the reaction of 5-bromopyridine with a suitable methylating agent, followed by oxidation to form the benzoic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, catalytic processes, and purification techniques to achieve high yields and purity. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the benzoic acid group to its derivatives, such as benzoyl chloride or benzoyl anhydride.
Reduction: Reduction of the bromine atom to form a corresponding pyridine derivative.
Substitution: Replacement of the bromine atom with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used under acidic conditions.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like ammonia (NH3) or alcohols (ROH) are used in substitution reactions, often facilitated by a base.
Major Products Formed:
Oxidation: Benzoyl chloride, benzoyl anhydride.
Reduction: 5-aminopyridine derivatives.
Substitution: Aminopyridines, alkoxypyridines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromopyridine derivatives with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific derivatives being studied.
Comparison with Similar Compounds
4-(5-Bromopyridin-2-yl)morpholine
5-Bromopyridine-3-acetonitrile
2-Bromopyridine-4-carboxylic acid
This comprehensive overview highlights the significance of 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C13H10BrNO2 |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
4-(5-bromopyridin-2-yl)-3-methylbenzoic acid |
InChI |
InChI=1S/C13H10BrNO2/c1-8-6-9(13(16)17)2-4-11(8)12-5-3-10(14)7-15-12/h2-7H,1H3,(H,16,17) |
InChI Key |
CDDFUQCUTAXKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)

![tert-butyl N-[3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B15359603.png)


![2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine](/img/structure/B15359630.png)


![3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15359647.png)

![N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide](/img/structure/B15359666.png)
![2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-](/img/structure/B15359671.png)
![2-[3-oxo-3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B15359679.png)

